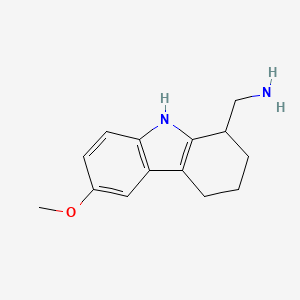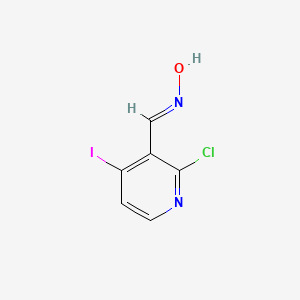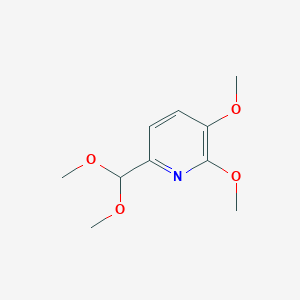
2-(3,5-二甲基苯氧基)丙酰氯
描述
2-(3,5-Dimethylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . It is used in scientific research for its unique properties .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylphenoxy)propanoyl chloride is 1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 . This indicates that the molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a 3,5-dimethylphenoxy group (a phenyl ring with two methyl groups at the 3 and 5 positions, and an oxygen atom attached at one position).科学研究应用
机理洞见和应用
聚合物化学和材料科学: 对氯化合物的研究,例如“2-(3,5-二甲基苯氧基)丙酰氯”,通常涉及它们在聚合物化学中的作用。例如,对聚氯乙烯(PVC)的热降解进行了广泛研究,以了解降解过程的机理方面,其中氯化合物在降解途径的启动和传播中起着重要作用。这项研究对改善PVC产品的稳定性和安全性至关重要(Starnes, 2002)。
环境科学: 对氯化有机化合物的环境影响和降解,包括类似于“2-(3,5-二甲基苯氧基)丙酰氯”的化合物,在污染和修复方面具有重要意义。对环境区段中自然衰减机制的研究突显了氯化溶剂及其副产物的生物降解过程的复杂性。这类研究为污染场地的更有效修复策略的制定提供了信息(Weatherill et al., 2018)。
有机合成和药物化学: 氯化合物在有机合成中起着关键作用,作为制药和农药生产中的中间体。这些化合物的反应性和特异性使其能够构建复杂的分子结构,展示了它们在合成应用中的多功能性。这一领域的研究不断发展,提供了新的方法和对反应机制的洞见(Petzold-Welcke et al., 2014)。
环境考虑
毒性和健康风险: 职业暴露于氯化溶剂可能导致的潜在健康影响是一个重要关注点。研究已经将暴露与各种不良健康结果联系起来,包括神经系统、生殖系统和致癌风险。持续的研究旨在更好地理解这些影响,有助于制定更安全的处理实践和暴露限值(Ruder, 2006)。
环境持久性和降解: 氯化合物在环境中的持久性对其在水和土壤中的降解和清除构成挑战。对生物降解和非生物降解机制的研究对评估这些化合物的环境影响以及制定有效的清理策略至关重要。对环境中氯化合物的出现、转化和毒性的研究提供了对其生命周期和环境命运的重要洞见(Bedoux et al., 2012)。
安全和危害
作用机制
Target of Action
It’s known that acyl chlorides, a class of compounds to which 2-(3,5-dimethylphenoxy)propanoyl chloride belongs, typically react with amines . Therefore, it’s plausible that the primary targets of this compound could be amine groups in biological systems.
Mode of Action
The compound 2-(3,5-Dimethylphenoxy)propanoyl chloride likely interacts with its targets through a nucleophilic substitution reaction . In this reaction, the chlorine atom in the acyl chloride group is replaced by an amine group . This results in the formation of an amide bond, which is a key structural component in many biological molecules, including proteins.
Pharmacokinetics
The pharmacokinetics of 2-(3,5-Dimethylphenoxy)propanoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature. Its bioavailability would be influenced by these factors, as well as by its chemical properties. For instance, its molecular weight of 212.68 could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 2-(3,5-Dimethylphenoxy)propanoyl chloride. For instance, the rate of its reaction with amines could be influenced by the pH of the environment .
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGLCRQEQDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)


![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)



